5-氮杂胞苷-5'单磷酸酯

描述

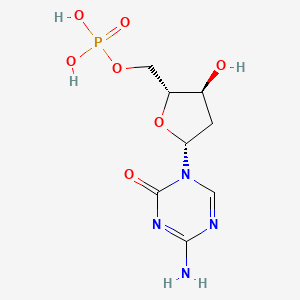

5-Aza-cytidine-5’monophosphate, also known as 5-Azacytidine, is a pyrimidine nucleoside analog that has been synthesized and shown to possess a wide range of biological effects . It is an epigenetic drug that inhibits DNA methylation and is currently used to treat myelodysplastic syndrome (MDS) and is under investigation for treating acute myeloid leukemia (AML) and other malignancies .

Synthesis Analysis

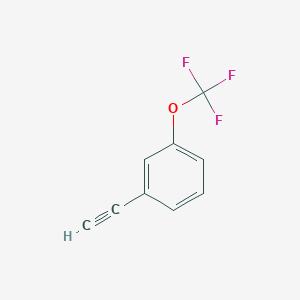

Enzymatic nucleoside 5′-monophosphate synthesis is a viable alternative to the commonly employed chemical nucleoside phosphorylation methods . The use of 5-ethynyl 2′-deoxycytidine (EdC) and its conversion to 5-ethynyl 2′-deoxyuridine (EdU) has been described as a new technique for the analysis of these pathways in cells .

Molecular Structure Analysis

The molecular formula of 5-Aza-cytidine-5’monophosphate is C8H13N4O7P, with an average mass of 308.185 Da and a monoisotopic mass of 308.052185 Da .

Chemical Reactions Analysis

5-Aza-cytidine-5’monophosphate is commonly inactivated by cytidine deaminase (CDD), or by deoxycytidine monophosphate deaminase (dCMP deaminase). Additional metabolic pathways, such as phosphorylation, can substantially contribute to their (in)activation .

Physical And Chemical Properties Analysis

The molecular formula of 5-Aza-cytidine-5’monophosphate is C8H13N4O7P, with an average mass of 308.185 Da and a monoisotopic mass of 308.052185 Da .

科学研究应用

Oncology: Cancer Treatment and Epigenetic Therapy

5-Aza-cytidine-5’monophosphate plays a pivotal role in cancer treatment through its epigenetic impact. As a demethylating agent, it reactivates tumor suppressor genes that have been silenced by DNA methylation, a common occurrence in various cancers . This reactivation can induce cell differentiation and apoptosis, making it a valuable tool in treating myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) . Additionally, it has shown promise in solid tumor management, suggesting a broader therapeutic potential .

Immunology: Modulating Immune Response

In immunology, 5-Aza-cytidine-5’monophosphate is recognized for its ability to modulate the immune response. It has been observed to potentiate anti-tumor immunity by enhancing the expression of antigen presentation machinery and T cell chemokines . This can lead to significant tumor regression and suggests a potential use in immunotherapy, particularly in combination with other treatments to boost the immune-mediated control of tumors .

Hematology: Treatment of Hematological Disorders

Beyond its oncological applications, 5-Aza-cytidine-5’monophosphate is used in hematology to treat hematological disorders like MDS. It works by correcting the abnormal blood cell production associated with these conditions, leading to improved blood counts and reduced transfusion dependency . Its role in altering the epigenetic landscape of hematopoietic cells is crucial for its therapeutic effects .

Molecular Biology: Gene Expression Studies

In molecular biology, this compound is utilized to study gene expression regulation. By inhibiting DNA methylation, researchers can observe changes in gene expression patterns, aiding in the understanding of gene regulation mechanisms and the identification of epigenetic markers for diseases .

Pharmacology: Drug Development and Combination Therapies

5-Aza-cytidine-5’monophosphate is influential in pharmacology, particularly in the development of epigenetic drugs. Its ability to demethylate DNA and reactivate silenced genes is leveraged in designing combination therapies that enhance the efficacy of other chemotherapeutic agents . This has led to novel treatment regimens for various malignancies.

Epigenetics: Understanding Epigenetic Modifications

Lastly, in the field of epigenetics, 5-Aza-cytidine-5’monophosphate serves as a key agent for understanding and manipulating epigenetic modifications. It is a cornerstone in the study of DNA methylation patterns and their impact on gene expression, cellular differentiation, and the development of diseases . Its use has expanded our knowledge of the epigenome and its role in health and disease.

作用机制

Target of Action

5-Aza-cytidine-5’monophosphate primarily targets DNA methyltransferases (DNMTs) . DNMTs are enzymes that add a methyl group to the DNA molecule, which can change the activity of a DNA segment without changing its sequence. By targeting DNMTs, 5-Aza-cytidine-5’monophosphate can influence gene expression and cellular behavior .

Mode of Action

5-Aza-cytidine-5’monophosphate acts as a cytidine analog . It incorporates into the DNA and RNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . It also inhibits DNMTs, impairing DNA methylation . This results in the reactivation of silenced genes, particularly tumor suppressor genes, which can have significant effects on cell behavior .

Biochemical Pathways

The action of 5-Aza-cytidine-5’monophosphate affects several biochemical pathways. It upregulates the expression of genes associated with antigen presentation and T cell chemokines . This enhances the immune response against cancer cells . It also influences the expression of transposable elements and tumor-associated antigens, which can be both highly immunogenic and tumor-promoting .

Pharmacokinetics

5-Aza-cytidine-5’monophosphate is metabolized in the liver by a single enzyme, cytidine deaminase (CDA) . CDA is a ubiquitous enzyme coded by a highly polymorphic gene, resulting in great variability in resulting activities in the liver . The plasma half-life of 5-Aza-cytidine-5’monophosphate in humans is approximately 20 minutes .

Result of Action

The action of 5-Aza-cytidine-5’monophosphate leads to significant cellular and molecular effects. It can induce cytotoxicity, leading to cell death . It also reactivates silenced genes, which can lead to changes in cell behavior . In cancer cells, this can result in the reactivation of tumor suppressor genes, potentially inhibiting tumor growth .

Action Environment

The action of 5-Aza-cytidine-5’monophosphate can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as CDA, can affect the metabolism and efficacy of the compound . Additionally, the state of the cell, including its stage in the cell cycle, can also influence the compound’s action .

未来方向

While the FDA has approved epi-therapeutics like 5-Aza-cytidine-5’monophosphate for some cancer treatments, their global effect is still not fully understood . Future research could focus on understanding the effects that epigenetic alterations have on cancer cell glycosylation, and how this potentially impacts on the overall fate of those cells .

属性

IUPAC Name |

[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N4O7P/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(19-6)2-18-20(15,16)17/h3-6,13H,1-2H2,(H2,9,11,14)(H2,15,16,17)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHZISUSXMJEPR-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N4O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80985225 | |

| Record name | 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-4-imino-1,4-dihydro-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aza-cytidine-5'monophosphate | |

CAS RN |

66642-55-5 | |

| Record name | 4-Amino-1-(2-deoxy-5-O-phosphono-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66642-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aza-2'-deoxycytidine-5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066642555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-4-imino-1,4-dihydro-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AZA-2'-DEOXYCYTIDINE 5'-MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8E227WD26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

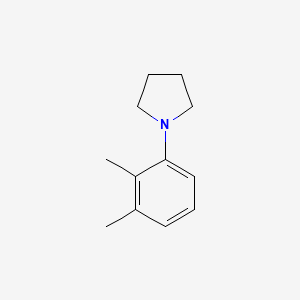

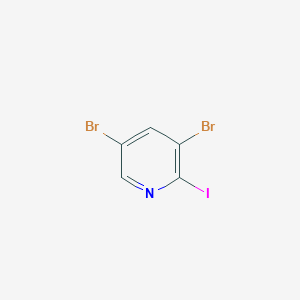

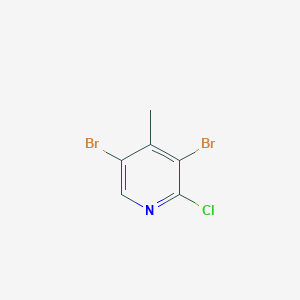

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

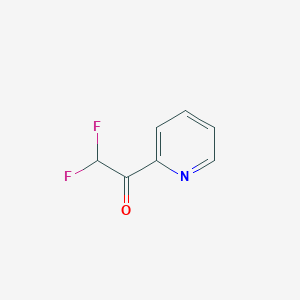

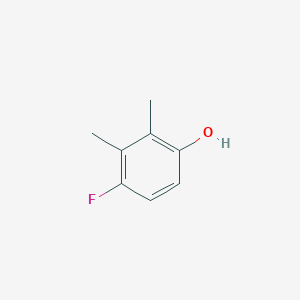

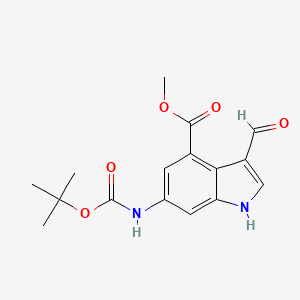

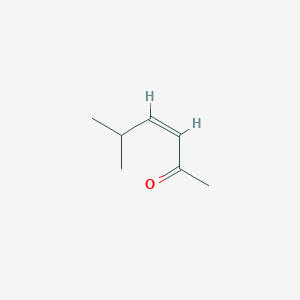

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[2,3-b]pyrazin-7-amine](/img/structure/B1593434.png)

![5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1593437.png)

![Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593442.png)

![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1593454.png)